molecular formula C8H12N2O3S B14839709 2-(Dimethylamino)-5-hydroxybenzenesulfonamide

2-(Dimethylamino)-5-hydroxybenzenesulfonamide

Cat. No.: B14839709
M. Wt: 216.26 g/mol
InChI Key: ZAMLRJQZVQOXRA-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Dimethylation: The amino group is dimethylated to form the dimethylamino group.

    Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(DIMETHYLAMINO)BENZENE-1-SULFONAMIDE: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    5-HYDROXYBENZENE-1-SULFONAMIDE: Lacks the dimethylamino group, affecting its solubility and interactions with biological molecules.

    2-(DIMETHYLAMINO)-5-METHOXYBENZENE-1-SULFONAMIDE: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.

Uniqueness

2-(DIMETHYLAMINO)-5-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(dimethylamino)-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)7-4-3-6(11)5-8(7)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13)

InChI Key

ZAMLRJQZVQOXRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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